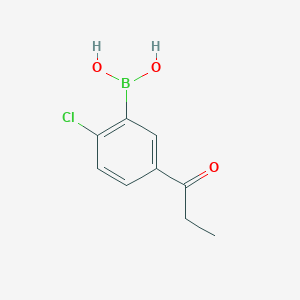

4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-n-Butylphenylboronic acid is a chemical compound with the molecular formula C10H15BO2 . It is often used in laboratory settings .

Synthesis Analysis

While specific synthesis methods for 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is a valuable transformation in organic synthesis .Molecular Structure Analysis

The molecular structure of 4-n-Butylphenylboronic acid consists of a boronic acid group attached to a butylphenyl group . The exact structure of this compound could not be found.Chemical Reactions Analysis

Boronic acids and their esters, such as 4-n-Butylphenylboronic acid, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical and Chemical Properties Analysis

4-n-Butylphenylboronic acid is a solid substance with a melting point range of 91.0°C to 97.0°C . It has a molecular weight of 178.04 g/mol .Applications De Recherche Scientifique

Applications in Material Science

One significant application of related compounds is in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux, essential for the effective treatment of dye solutions. The incorporation of sulfonated aromatic diamine monomers, such as 2,5-bis(4-amino-2-trifluoromethyl-phenoxy)benzenesulfonic acid, enhances membrane hydrophilicity without compromising dye rejection capabilities. This advancement is crucial for water purification technologies, especially in industries where dye wastewater is prevalent (Yang Liu et al., 2012).

Applications in Organic Synthesis

Trifluoromethylphenylboronic acids are also pivotal in catalysis. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines, facilitating α-dipeptide synthesis. This catalytic activity underlines the role of boronic acids in enhancing reaction efficiencies and selectivities in peptide synthesis, highlighting their potential in pharmaceutical development (Ke Wang et al., 2018).

Environmental Applications

Research into the environmental degradation of polyfluoroalkyl chemicals, which share similar fluorinated motifs with 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, provides insights into addressing environmental persistence and toxicity issues. Studies on microbial degradation of these chemicals in the environment suggest potential bioremediation strategies for removing harmful perfluoroalkyl acids from contaminated sites. This research is critical for developing effective and sustainable methods to mitigate the environmental impact of fluorinated organic compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety and Hazards

4-n-Butylphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid or its derivative interacts with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby the metal (often palladium) becomes oxidized through its donation of electrons to form a new metal–carbon bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to the metal .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Boronic esters, such as this compound, are known to have improved stability and ease of purification, especially in the case of boronic acid pinacol esters . This characteristic facilitates their use in synthesis and can impact their bioavailability.

Result of Action

As a potential reagent in the suzuki–miyaura cross-coupling reaction, this compound can contribute to the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of boronic esters can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Propriétés

IUPAC Name |

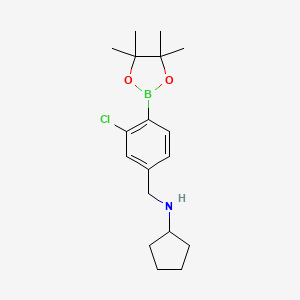

[4-(butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF3NO4S/c1-2-3-6-16-21(19,20)8-4-5-10(12(17)18)9(7-8)11(13,14)15/h4-5,7,16-18H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVRIWIYFNMMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCCCC)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)